molecular formula C31H28N2O5 B2958902 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide CAS No. 313501-76-7

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide

Cat. No. B2958902
M. Wt: 508.574
InChI Key: DSYBGMVAZLBVJM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-dione derivatives are of interest in the field of chemistry due to their potential as chemosensor systems . They can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including amides and ethers. The core structure is based on benzo[de]isoquinoline , a heterocyclic aromatic organic compound .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, benzo[de]isoquinoline-1,3-dione derivatives can undergo various reactions due to the presence of free amino groups . These reactions can lead to the formation of imines, amines, thioureas, and hydrazones .

Scientific Research Applications

Radioligand Development for Sigma-2 Receptors

One significant area of research involves the development of radioligands targeting sigma-2 (σ2) receptors, which are implicated in tumor diagnosis and therapy. Studies have synthesized and evaluated various benzamide analogs, including those with modifications to improve binding affinity and selectivity for σ2 receptors over σ1 receptors. These compounds are crucial for developing Positron Emission Tomography (PET) tracers to aid in tumor diagnosis and the evaluation of tumor proliferative status, highlighting their potential in cancer research and diagnostic imaging (Xu et al., 2005).

Synthesis and Evaluation of Hybrid Molecules

Another research application focuses on synthesizing hybrid molecules combining the structural features of high-affinity σ2 receptor ligands. These efforts aim to develop good candidates for σ2 PET tracers, crucial for tumor diagnosis, especially in tumors overexpressing P-glycoprotein (P-gp). The design of such compounds involves achieving excellent σ1/σ2 selectivities and understanding how intramolecular hydrogen bonding in the active conformation affects their binding and function (Abate et al., 2011).

Chemical Synthesis Techniques

Research on N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide and related compounds also extends to chemical synthesis techniques. This includes methodologies for high-yield and facile synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, demonstrating advanced techniques in organic synthesis that contribute to the broader field of medicinal chemistry (Song et al., 2010).

Development of Antihypertensive and Diuretic Agents

There's ongoing research into the pharmacological applications of benzamide derivatives as potential antihypertensive and diuretic agents. This includes the synthesis and evaluation of N-substituted benzene sulfonamide derivatives derived from substituted anthranilic acids and their potential as diuretic and antihypertensive agents. These studies are crucial for developing new therapeutic agents for managing hypertension and related cardiovascular conditions (Rahman et al., 2014).

Future Directions

The future research directions for this compound could involve exploring its potential as a chemosensor, given the properties of similar compounds . Additionally, further functionalization of the compound could be explored to create new derivatives with potentially useful properties.

properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O5/c1-20-11-16-26(27(19-20)38-3)32(29(34)22-12-14-23(37-2)15-13-22)17-6-18-33-30(35)24-9-4-7-21-8-5-10-25(28(21)24)31(33)36/h4-5,7-16,19H,6,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYBGMVAZLBVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide

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